molecular formula C18H35NO5Si B8479850 1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate

Cat. No.: B8479850
M. Wt: 373.6 g/mol
InChI Key: ONPMJPIQFCCYES-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C12H19NO5. It is known for its unique structural features, including the presence of tert-butyl and tert-butyldimethylsilyloxy groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 4-(tert-butyldimethylsilyloxy)piperidine-1,3 dicarboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride in the presence of imidazole to form the silylated intermediate. This intermediate is then subjected to further reactions, including formylation and reduction, to yield the final product .

Industrial Production Methods

Industrial production of this compound often utilizes flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 4-(tert-butyldimethylsilyloxy)piperidine-1,3 dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This selectivity is crucial for the synthesis of complex molecules and the study of biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • tert-Butyldimethylsiloxyacetaldehyde
  • tert-Butyl methyl piperidine-1,4-dicarboxylate

Uniqueness

1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and tert-butyldimethylsilyloxy groups. These groups provide steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C18H35NO5Si

Molecular Weight

373.6 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C18H35NO5Si/c1-17(2,3)23-16(21)19-11-10-14(13(12-19)15(20)22-7)24-25(8,9)18(4,5)6/h13-14H,10-12H2,1-9H3

InChI Key

ONPMJPIQFCCYES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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